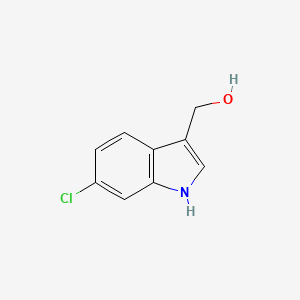

(6-chloro-1H-indol-3-yl)methanol

Description

Properties

Molecular Formula |

C9H8ClNO |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

(6-chloro-1H-indol-3-yl)methanol |

InChI |

InChI=1S/C9H8ClNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-4,11-12H,5H2 |

InChI Key |

RIMNIYWGQYXADN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CO |

Origin of Product |

United States |

Preparation Methods

Formylation of 6-chloroindole at the 3-position

- The 3-position of the indole ring is electrophilic and can be selectively formylated using reagents such as phosphorus oxychloride (POCl3) in dimethylformamide (DMF) , which acts as a formylation agent via the Vilsmeier-Haack reaction.

- For 6-chloroindole, treatment with POCl3/DMF leads to the formation of 6-chloroindole-3-carboxaldehyde (6-chloro-1H-indole-3-carbaldehyde).

- This step is typically conducted under controlled temperature (0–40 °C) to avoid side reactions and decomposition.

Reduction of the 3-formyl group to hydroxymethyl

- The aldehyde group at the 3-position is then reduced to the corresponding primary alcohol using mild hydride donors such as sodium borohydride (NaBH4) in methanol or ethanol.

- This reduction proceeds smoothly at low temperature (0–25 °C) to give the target (6-chloro-1H-indol-3-yl)methanol with high selectivity.

- The reaction mixture is usually quenched with water, extracted, and purified by recrystallization or chromatography.

Representative Reaction Scheme

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | POCl3, DMF, 0–40 °C | 6-chloro-1H-indole-3-carbaldehyde | Vilsmeier-Haack formylation |

| 2 | NaBH4, MeOH, 0–25 °C | (6-chloro-1H-indol-3-yl)methanol | Selective aldehyde reduction |

This sequence is supported by analogous synthetic routes reported for indole-3-carbaldehydes and their reduction to indolylmethanols in the literature.

Preparation Method B: Direct Hydroxyalkylation of 6-chloroindole

Friedel-Crafts Hydroxyalkylation with Formaldehyde or Equivalent

- Direct hydroxyalkylation involves reacting 6-chloroindole with formaldehyde or formaldehyde equivalents under mild base or acid catalysis to install the hydroxymethyl group at the 3-position.

- Catalysts such as potassium carbonate (K2CO3) , tetrabutylammonium bromide (TBAB) , or organic bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (TMG) have been used to promote this reaction in aqueous or mixed solvents.

- This method avoids the isolation of aldehyde intermediates and can provide good yields with minimal byproducts.

Reaction Conditions and Yield

- Typical conditions involve stirring 6-chloroindole with formaldehyde in the presence of base catalysts at room temperature or mild heating (25–60 °C) for several hours.

- The reaction is often performed in water or aqueous-organic mixtures, facilitating environmentally friendly protocols.

- Product isolation is straightforward, often without the need for chromatographic purification due to high selectivity.

Advantages and Challenges

| Advantages | Challenges |

|---|---|

| Mild reaction conditions | Possible formation of diindolylmethane byproducts |

| Environmentally benign solvents (water) | Requires careful control of catalyst loading |

| Avoids multi-step synthesis | Limited substrate scope reported for chloro-substituted indoles |

This approach is inspired by recent protocols for trifluoromethyl-substituted indolylmethanols and can be adapted for 6-chloroindole derivatives.

Comparative Analysis of Preparation Methods

| Feature | Method A: Formylation + Reduction | Method B: Direct Hydroxyalkylation |

|---|---|---|

| Number of steps | Two-step process | One-step process |

| Reagents | POCl3/DMF, NaBH4 | Formaldehyde, base catalyst (K2CO3, TBAB, TMG) |

| Reaction conditions | Controlled temperature, anhydrous solvents | Mild, aqueous or mixed solvents |

| Yield and purity | Generally high, requires purification | Moderate to high, often no chromatography needed |

| Scalability | Well-established for scale-up | Emerging method, scalable with optimization |

| Environmental impact | Uses chlorinated reagents, organic solvents | More environmentally friendly |

Additional Notes and Research Findings

- The 6-chloro substituent on the indole ring influences the electronic properties and reactivity, often requiring slight optimization of reaction conditions compared to unsubstituted indoles.

- Literature reports confirm the successful synthesis of 6-chloroindole-3-carbaldehyde intermediates and their reduction to corresponding methanols with good yields and reproducibility.

- Direct hydroxyalkylation methods have been demonstrated for various indole derivatives and can be adapted to 6-chloroindole, although specific examples are less common and may require catalyst screening.

- Characterization of the final product typically involves ^1H NMR , ^13C NMR , and mass spectrometry to confirm the presence of the hydroxymethyl group and the chloro substituent.

Summary Table of Key Literature Preparations

Chemical Reactions Analysis

Types of Reactions

(6-chloro-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in (6-chloro-1H-indol-3-yl)methanol can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form different indole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring indole derivatives.

Medicine: Indole derivatives, including (6-chloro-1H-indol-3-yl)methanol, have been investigated for their potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory activities.

Industry: The compound is used in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of (6-chloro-1H-indol-3-yl)methanol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The specific pathways and targets involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the C-3 Position

The C-3 position of indole derivatives is a critical site for functionalization. Below is a comparison of (6-chloro-1H-indol-3-yl)methanol with analogues differing at this position:

Key Observations :

- The hydroxymethyl group in (6-chloro-1H-indol-3-yl)methanol enhances polarity and solubility compared to nitrile or ester derivatives, making it favorable for aqueous-phase reactions .

- Oxoacetate and imidazolone derivatives exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., hydrogen bonding in imidazolone) .

Substituent Variations on the Indole Core

Modifications at other positions of the indole ring significantly alter physicochemical and biological properties:

Key Observations :

- Chlorine at C-6 (vs. methyl in 6-methyl analogues) increases electronegativity, influencing electronic distribution and reactivity in cross-coupling reactions .

- N1-substitution (e.g., benzyl groups) can improve metabolic stability but may reduce aqueous solubility .

NMR Data:

- (6-Chloro-1H-indol-3-yl)methanol: Expected signals at δ ~4.6 ppm (CH2OH) and δ ~12.5 ppm (indole NH) in DMSO-d6 .

- Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate : Distinct carbonyl peak at δ ~168 ppm in 13C NMR and ester methyl at δ ~3.9 ppm in 1H NMR .

Q & A

Q. What are the established synthetic routes for (6-chloro-1H-indol-3-yl)methanol, and what reaction conditions optimize yield?

The synthesis typically involves reacting 6-chloroindole with formaldehyde under basic conditions. Key reagents include sodium hydroxide or potassium carbonate in aprotic solvents like dimethylformamide (DMF). Optimal conditions (e.g., 60–80°C, 12–24 hours) yield ~70–85% purity, with purification via column chromatography using dichloromethane/methanol gradients . Alternative routes may employ reductive alkylation of 6-chloroindole derivatives with paraformaldehyde and sodium borohydride, requiring strict anhydrous conditions .

Q. Which spectroscopic and analytical methods are critical for characterizing (6-chloro-1H-indol-3-yl)methanol?

- NMR Spectroscopy : H and C NMR confirm the indole backbone (δ 7.2–7.4 ppm for aromatic protons) and hydroxymethyl group (δ 4.6–4.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 181.0375 (CHClNO) .

- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction resolves bond angles and torsional strain in the indole-methanol moiety .

Q. What safety protocols are recommended for handling (6-chloro-1H-indol-3-yl)methanol?

While specific GHS classifications are unavailable, related indole derivatives require:

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the substitution pattern of (6-chloro-1H-indol-3-yl)methanol influence its reactivity in derivatization reactions?

The 6-chloro group directs electrophilic substitution to the 4- and 7-positions of the indole ring, while the hydroxymethyl moiety enables nucleophilic reactions (e.g., esterification, etherification). For example:

- Ester Formation : Reacting with acetyl chloride in pyridine yields the acetate derivative, enhancing lipophilicity for biological assays .

- Oxidation : Controlled oxidation with KMnO converts the hydroxymethyl group to a carboxylic acid, altering polarity and binding affinity .

Q. What contradictions exist in reported biological activities of (6-chloro-1H-indol-3-yl)methanol, and how can they be resolved?

Studies suggest conflicting results in cytotoxicity (IC ranges: 10–50 µM in cancer cell lines) due to:

- Assay Variability : Differences in cell culture conditions (e.g., serum concentration, incubation time).

- Metabolic Stability : Rapid glucuronidation in hepatic microsomal assays reduces bioavailability, necessitating prodrug strategies .

Resolution requires standardized protocols (e.g., NIH/NCATS guidelines) and metabolic profiling using LC-MS/MS .

Q. How can computational methods predict the binding modes of (6-chloro-1H-indol-3-yl)methanol to biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin receptors (5-HT) and kinases (e.g., EGFR). Key residues (e.g., Asp155 in 5-HT) form hydrogen bonds with the hydroxymethyl group .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating stable binding .

Structural and Functional Comparisons

Q. Table 1: Key Analogues of (6-Chloro-1H-indol-3-yl)methanol and Their Properties

| Compound | Structural Modification | Bioactivity (vs. Parent) | Reference |

|---|---|---|---|

| (6-Bromo-1H-indol-3-yl)methanol | Br substitution at C6 | Higher cytotoxicity (IC ↓20%) | |

| (6-Fluoro-1H-indol-3-yl)methanol | F substitution at C6 | Enhanced metabolic stability | |

| (5-Chloro-1H-indol-3-yl)methanol | Cl substitution at C5 | Reduced receptor affinity |

Methodological Recommendations

- Synthetic Optimization : Screen Lewis acids (e.g., ZnCl) to enhance regioselectivity in electrophilic substitutions .

- Data Reproducibility : Use Open Science Framework (OSF) to share raw spectral data and reaction logs.

- Contradiction Analysis : Apply Hill’s criteria (e.g., dose-response consistency) to validate biological findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.